2-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-4H-chromen-4-one
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Overview
Description
2-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-4H-chromen-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromen-4-one core, which is a common scaffold in many biologically active molecules, and an azetidine ring, which is known for its rigidity and potential to enhance biological activity.
Mechanism of Action
Mode of Action
The presence of the azetidine ring and the fluorobenzenesulfonyl group suggest that it may interact with biological targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Biochemical Pathways
Given the structural features of the compound, it is plausible that it could interfere with a variety of biochemical processes, potentially including signal transduction, enzyme activity, and cellular metabolism .
Pharmacokinetics
The presence of the azetidine ring and the fluorobenzenesulfonyl group suggest that it may have good bioavailability and metabolic stability .
Result of Action
Given its structural features, it is plausible that it could have a variety of effects, potentially including modulation of enzyme activity, alteration of signal transduction pathways, and effects on cellular metabolism .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the chromen-4-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: Reduction of the azetidine ring can lead to the formation of amine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with biological targets, potentially leading to new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile
- 3-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate
Uniqueness
Compared to similar compounds, 2-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-4H-chromen-4-one stands out due to its chromen-4-one core, which imparts unique biological activity. The presence of the azetidine ring further enhances its potential as a therapeutic agent by providing rigidity and specificity in its interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO5S/c20-12-5-7-13(8-6-12)27(24,25)14-10-21(11-14)19(23)18-9-16(22)15-3-1-2-4-17(15)26-18/h1-9,14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQLBFUATJZQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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